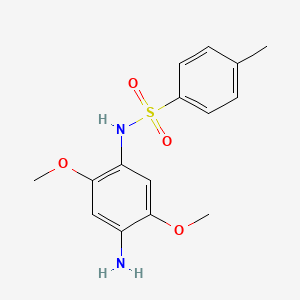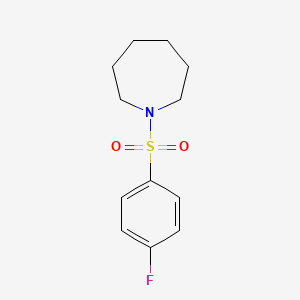![molecular formula C21H28N2O B5793375 1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5793375.png)
1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine family, which is known for its diverse biological and pharmacological activities. Piperazine derivatives are commonly found in various pharmaceuticals due to their ability to modulate pharmacokinetic properties and interact with biological targets effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with 4-ethylbenzyl chloride and 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine, antipsychotic, or antidepressant.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine core and methoxyphenyl group but lacks the ethylphenyl substituent.
4-[(4-Methoxyphenyl)methyl]piperazine: Similar structure but with different substituents on the piperazine ring.
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of both ethylphenyl and methoxyphenyl groups, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-3-18-8-10-19(11-9-18)16-22-12-14-23(15-13-22)17-20-6-4-5-7-21(20)24-2/h4-11H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIVCYPWEZROSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5793314.png)

![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)
![4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide](/img/structure/B5793344.png)

![1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane](/img/structure/B5793358.png)

![1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5793389.png)



![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)
